molecular formula C7H18ClN B1490082 2,4-Dimethylpentan-3-amine hydrochloride CAS No. 4083-58-3

2,4-Dimethylpentan-3-amine hydrochloride

Cat. No.: B1490082
CAS No.: 4083-58-3
M. Wt: 151.68 g/mol
InChI Key: XUAIHJFZXLHVGC-UHFFFAOYSA-N
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Description

2,4-Dimethylpentan-3-amine hydrochloride is an organic compound with the molecular formula C7H17NCl. It is a derivative of 2,4-dimethylpentan-3-amine, where the amine group is protonated to form a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylpentan-3-amine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with 2,4-dimethylpentan-3-one as the starting material.

  • Reduction Reaction: The ketone group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Protonation: The resulting amine is then protonated using hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction processes. The choice of reducing agent and reaction conditions can vary based on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylpentan-3-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be further reduced to form secondary or tertiary amines.

  • Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and aprotic solvents are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of alkylated amines.

Scientific Research Applications

2,4-Dimethylpentan-3-amine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4-dimethylpentan-3-amine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

2,4-Dimethylpentan-3-amine hydrochloride is similar to other amine hydrochlorides, such as:

  • N-Methyl-2-pyrrolidone hydrochloride

  • N-Ethyl-3-piperidone hydrochloride

  • N-Propyl-4-piperidone hydrochloride

These compounds share structural similarities but differ in their alkyl chain length and functional groups, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

2,4-dimethylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-5(2)7(8)6(3)4;/h5-7H,8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAIHJFZXLHVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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